molecular formula C12H15FN2O B2998081 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one CAS No. 1315365-20-8

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Cat. No. B2998081
M. Wt: 222.263
InChI Key: WAGKQOPBNXIWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one” is a chemical compound with the molecular formula C12H15FN2O. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A typical synthetic route involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound appears as a light brick red powder . The melting point is greater than 230°C . The 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Asymmetric Synthesis and Biological Interest

  • Asymmetric Synthesis of Piperidines : Research led by Mateo M. Salgado et al. (2019) describes an asymmetric synthesis method for methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts. This synthesis route involves a domino process, including allylic acetate rearrangement and stereoselective Ireland–Claisen rearrangement, highlighting the compound's potential as a precursor for biologically interesting polysubstituted piperidines (Salgado et al., 2019).

Antimycobacterial Activities

  • Antimycobacterial Spiro-Piperidin-4-Ones : A study by R. Kumar et al. (2008) on the stereoselective synthesis of several spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one compound showing promising results in reducing bacterial load in lung and spleen tissues. This research underscores the potential antimycobacterial applications of compounds structurally related to 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one (Kumar et al., 2008).

Cancer Therapeutics

  • Aurora Kinase Inhibitor : Research on Aurora kinase inhibitors, including compounds with structural similarities to 3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one, has shown potential utility in treating cancer by inhibiting Aurora A. This highlights the compound's relevance in oncological research and drug development (ロバート ヘンリー,ジェームズ, 2006).

Motilin Receptor Agonist

  • Gastrointestinal Motility Modulation : A novel small molecule motilin receptor agonist, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, was discovered to possess potent agonist activity, potentially useful for gastrointestinal motility disorders. This study indicates the diverse therapeutic applications of fluorophenyl-piperidinamine derivatives (Westaway et al., 2009).

Cytotoxicity and Anticancer Potential

  • Cytotoxicity on HeLa Cells : Research by P. Parthiban et al. (2011) on 2,6-diarylpiperidin-4-one O-methyloximes, with structural features reminiscent of the target compound, evaluated their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line, demonstrating some compounds' significant cytotoxicity. This underscores the potential of fluorophenyl-substituted piperidines in anticancer drug development (Parthiban et al., 2011).

properties

IUPAC Name

3-amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-8-7-9(13)4-5-11(8)15-6-2-3-10(14)12(15)16/h4-5,7,10H,2-3,6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGKQOPBNXIWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one

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